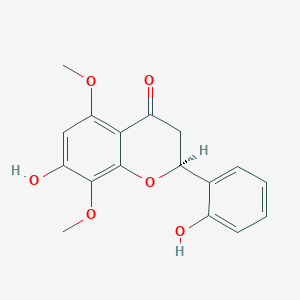2',7-Dihydroxy-5,8-dimethoxyflavanone
CAS No.:
Cat. No.: VC19765096
Molecular Formula: C17H16O6
Molecular Weight: 316.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H16O6 |
|---|---|
| Molecular Weight | 316.30 g/mol |
| IUPAC Name | (2S)-7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3/t13-/m0/s1 |
| Standard InChI Key | SJYKCNDMHBDJEC-ZDUSSCGKSA-N |
| Isomeric SMILES | COC1=C2C(=O)C[C@H](OC2=C(C(=C1)O)OC)C3=CC=CC=C3O |
| Canonical SMILES | COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O |
Introduction
Structural Characteristics and Spectroscopic Identification
Molecular Architecture
2',7-Dihydroxy-5,8-dimethoxyflavanone belongs to the flavanone subclass of flavonoids, characterized by a 15-carbon skeleton arranged in three rings: two aromatic rings (A and B) and a heterocyclic ring (C). The compound’s structure features:
-
Hydroxyl groups at C-2' (B-ring) and C-7 (A-ring)
-
Methoxy groups at C-5 and C-8 (A-ring)
-
A chiral center at C-2 (-configuration)
The stereochemistry was determined via CD spectroscopy, which revealed a positive Cotton effect at 330 nm and a negative effect at 285 nm, consistent with 2()-flavanones .
Spectroscopic Data
Key spectroscopic findings include:
Table 1: NMR Data for 2',7-Dihydroxy-5,8-dimethoxyflavanone (DMSO-)
| Position | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|
| C-2 | 5.61 (dd, ) | 79.2 |
| C-3 | 2.58 (dd, ), 2.92 (dd, ) | 43.5 |
| C-4 | - | 188.5 (carbonyl) |
| C-5 | - | 157.3 |
| C-6 | 6.13 (s) | 93.3 |
| C-7 | - | 157.1 |
| C-8 | - | 129.2 |
| C-2' | - | 154.4 |
| OCH-5 | 3.69 (s) | 56.1 |
| OCH-8 | 3.62 (s) | 56.3 |
The -NMR spectrum confirms the flavanone backbone through signals for the C-2 and C-3 protons, while HMBC correlations validate the positions of hydroxyl and methoxy groups .
Natural Occurrence and Isolation
Source: Scutellaria barbata
2',7-Dihydroxy-5,8-dimethoxyflavanone was first isolated from the ethanol extract of Scutellaria barbata, a plant used in traditional medicine for its anti-inflammatory and anticancer properties . The compound was purified via column chromatography and HPLC-DAD, yielding >95% purity .
Co-Isolated Compounds
Seven known compounds accompanied its isolation, including apigenin 5-O-β-D-glucopyranoside and 4'-hydroxywogonin, suggesting shared biosynthetic pathways with other flavonoids .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar organic solvents (DMSO, acetone) and chlorinated solvents (chloroform, dichloromethane) . It requires storage at -20°C to maintain stability .
Analytical Specifications
Future Directions
-
Biological Screening: Prioritize assays for antimicrobial, anticancer, and neuroprotective effects.
-
Synthetic Studies: Develop enantioselective synthesis to enable large-scale production.
-
Structure-Activity Relationships: Modify substituents to optimize pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume